Phenyl(thiadiazol-5-yl)methanone
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Overview
Description
Phenyl(thiadiazol-5-yl)methanone is a heterocyclic compound that contains a thiadiazole ring fused with a phenyl group. This compound is of significant interest in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl(thiadiazol-5-yl)methanone can be synthesized through various synthetic routes. One common method involves the reaction of phenylhydrazine with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate to form the thiadiazole ring. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Phenyl(thiadiazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiadiazole derivatives with reduced functional groups.
Substitution: Formation of halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
Phenyl(thiadiazol-5-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and antiviral agent.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Phenyl(thiadiazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer properties could be linked to the induction of apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.
Comparison with Similar Compounds
Phenyl(thiadiazol-5-yl)methanone can be compared with other thiadiazole derivatives such as:
1,3,4-Thiadiazole: Known for its anticonvulsant and anti-inflammatory activities.
2,5-Diphenyl-1,3,4-thiadiazole: Exhibits significant anticancer properties.
5-(4-Methoxyphenyl)-1,3,4-thiadiazole: Investigated for its antimicrobial and antioxidant activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiadiazole derivatives.
Properties
CAS No. |
136918-89-3 |
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Molecular Formula |
C9H6N2OS |
Molecular Weight |
190.22 g/mol |
IUPAC Name |
phenyl(thiadiazol-5-yl)methanone |
InChI |
InChI=1S/C9H6N2OS/c12-9(8-6-10-11-13-8)7-4-2-1-3-5-7/h1-6H |
InChI Key |
FIJIUNSPHSGRPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=NS2 |
Origin of Product |
United States |
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